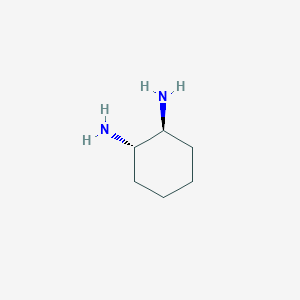

(1S,2S)-(+)-1,2-ジアミノシクロヘキサン

概要

説明

(1S,2S)-(+)-1,2-Diaminocyclohexane, known as (+)-DCH, is an important organic compound used in a variety of applications in the field of synthetic organic chemistry. This chiral diamine is used as a starting material for the synthesis of a wide range of compounds, including drugs, pesticides, and other organic molecules. It can also be used as a catalyst for asymmetric synthesis.

科学的研究の応用

抗菌用途

(1S,2S)-(+)-1,2-ジアミノシクロヘキサンは、顕著な抗菌特性を示すハイブリッド有機シラン繊維の製造に使用されてきました . これらの繊維は、黄色ブドウ球菌や緑膿菌などの病原性細菌株に対してテストされており、99.9%以上の阻害を示しています . これにより、創傷治癒など、直接接触による感染症の治療に潜在的に役立ちます .

有機無機ハイブリッド材料の製造

この化合物は、有機無機ハイブリッド材料の製造に使用されてきました . (1S,2S)-(+)-1,2-ジアミノシクロヘキサンを使用して製造された繊維は、共有結合を介して繊維ネットワークに相互接続されています . これらの材料は、FTIR、TGA-FTIR、SEM-EDS、固体NMRなどのさまざまな技術を使用して特性評価されています .

溶媒和剤

(1S,2S)-(+)-1,2-ジアミノシクロヘキサンは、溶媒和剤として使用されてきました . これには、化合物と溶媒との相互作用が含まれ、生成する溶液の特性に影響を与えます .

エナンチオピュアエチレンジアミンの合成

この化合物は、エナンチオピュアエチレンジアミンの合成に使用されてきました . このプロセスには、キラリティ転移が含まれ、これはジケトンとの縮合後に還元開裂が行われます

Safety and Hazards

“(1S,2S)-(+)-1,2-Diaminocyclohexane” is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, and P363 .

作用機序

Target of Action

(1S,2S)-(+)-1,2-Diaminocyclohexane is a versatile ligand used in the formation of metal complexes . It is used in the synthesis of chiral tropocoronands, which have potential utility in asymmetric catalysis . .

Mode of Action

For example, platinum(IV) derivatives of [Pt(1S,2S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)] with diclofenac ligands in the axial positions have been shown to exhibit mechanisms of action typical for Pt(II) complex and diclofenac, simultaneously .

Biochemical Pathways

It is known that the compound plays a role in the formation of metal complexes, which can interact with various biochemical pathways depending on the specific metal and the nature of the complex .

Pharmacokinetics

It is known that the compound is used in the formation of metal complexes, which can have varying pharmacokinetic properties depending on the specific metal and the nature of the complex .

Result of Action

It is known that the compound forms metal complexes, which can interact with various targets and lead to changes in their function .

Action Environment

The action, efficacy, and stability of (1S,2S)-(+)-1,2-Diaminocyclohexane can be influenced by various environmental factors. These may include the presence of specific metals for complex formation, the pH and temperature of the environment, and the presence of other compounds that may interact with the metal complexes .

特性

IUPAC Name |

(1S,2S)-cyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJXIUAHEKJCMH-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid with an odor like amines; [Alfa Aesar MSDS] | |

| Record name | (1S,2S)-(+)-1,2-Diaminocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19104 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

21436-03-3 | |

| Record name | (+)-trans-1,2-Diaminocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21436-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diaminocyclohexane, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIAMINOCYCLOHEXANE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2V3LYG9F0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide](/img/structure/B150814.png)

![1H-Pyrrolo[2,3-B]pyridine-5-methanamine](/img/structure/B150823.png)

![2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one](/img/structure/B150834.png)